

Allomethadione: A Technical Overview of its Chemical Identity, Properties, and Anticonvulsant Assessment

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Compound of Interest

Compound Name: Allomethadione

Cat. No.: B1205848

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This technical guide provides a comprehensive overview of **Allomethadione**, an oxazolidinedione derivative with known anticonvulsant properties. This document details its chemical nomenclature, physicochemical properties, synthesis, and standard experimental protocols for evaluating its therapeutic potential.

Chemical Identity: IUPAC Name and Synonyms

The compound **Allomethadione** is systematically named 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches. These include:

- Aloxidone
- Allydione
- Malazol
- Malidone

- Allometadione
- 3-Allyl-5-methyloxazolidine-2,4-dione
- 5-Methyl-3-(2-propenyl)-2,4-oxazolidinedione

CAS Registry Number: 526-35-2[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for **Allomethadione**, providing a concise reference for its physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₃	PubChem
Molecular Weight	155.15 g/mol	PubChem
Boiling Point	88° - 90°C at 1.8 mmHg	ChemicalBook[1]
Density	~1.30 g/cm ³ (estimate)	ChemBK
Refractive Index (n _D ²⁰)	1.4710	ChemicalBook[1]
XLogP3-AA	0.8	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	46.6 Å ²	PubChem
Exact Mass	155.058243 u	PubChem
Monoisotopic Mass	155.058243 u	PubChem

Experimental Protocols

This section details the methodologies for the synthesis of **Allomethadione** and standard preclinical screening protocols to assess its anticonvulsant activity.

Synthesis of Allomethadione

The following protocol describes a common method for the synthesis of 3-allyl-5-methyloxazolidine-2,4-dione (**Allomethadione**)[1].

Materials:

- 5-methyloxazolidine-2,4-dione
- Anhydrous potassium carbonate
- Dry acetone
- Allyl bromide
- Ether
- Saturated aqueous sodium bicarbonate solution

Procedure:

- A mixture of 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous potassium carbonate in 150 parts of dry acetone is stirred for 30 minutes.
- 15 parts of allyl bromide are then added to the mixture.
- The mixture is heated to boiling under reflux with continuous stirring for 4 hours.
- After cooling and filtering the mixture, the solvent and any unreacted allyl bromide are removed by distillation.
- The residue is extracted with ether.
- The ethereal extract is washed with a saturated aqueous sodium bicarbonate solution until the subsequent water-washings are either neutral or just alkaline to litmus paper.

- The ether is then distilled off.
- The residue is fractionated to yield 3-allyl-5-methyloxazolidine-2,4-dione as a colorless oil.

Anticonvulsant Activity Screening Protocols

The following are two standard, widely-used preclinical models for the initial screening and characterization of potential anticonvulsant drugs.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread[2].

Apparatus:

- Electroconvulsimeter with corneal or ear-clip electrodes.

Animals:

- Mice or rats.

Procedure:

- Animals are administered the test compound (**Allomethadione**) or vehicle control at various doses and time points prior to the electroshock.
- A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes[3].
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant activity.
- The median effective dose (ED₅₀) can be calculated based on the dose-response data.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold[4].

Materials:

- Pentylenetetrazol (PTZ) solution.

Animals:

- Mice or rats.

Procedure:

- Animals are pre-treated with the test compound (**Allomethadione**) or vehicle control.
- After a specific pre-treatment time, a convulsant dose of PTZ is administered, typically subcutaneously (e.g., 85 mg/kg in mice)[4].
- The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds[4].
- Protection is defined as the absence of these clonic seizures.
- Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold, with an increase in the amount of PTZ required to induce a seizure indicating anticonvulsant activity[4].

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for **Allomethadione**.



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Caption: Synthesis workflow for **Allomethadione**.

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